molecular formula C22H37ClO4 B1679385 Nocloprost CAS No. 79360-43-3

Nocloprost

Cat. No.: B1679385
CAS No.: 79360-43-3
M. Wt: 401.0 g/mol
InChI Key: AIOFTOLPMOTZKD-OPVFONCOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Nocloprost is a stable prostaglandin E2 analog . Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in inflammation and other cellular processes. This compound primarily targets these prostaglandin pathways.

Mode of Action

This compound interacts with its targets by mimicking the action of prostaglandin E2. It has cytoprotective properties, which means it can protect cells against harmful agents

Biochemical Pathways

This compound affects the prostaglandin pathways, which are involved in a variety of physiological processes including inflammation, gastric acid secretion, and blood flow regulation. By acting as a prostaglandin E2 analog, this compound can influence these pathways and their downstream effects .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in human volunteers. It was found that after intravenous administration of 5 μg of this compound, the highest serum level was found in the first sample 5 min after injection, and the subsequent decline showed one or two phases, with half-lives of 4 and 49 min . After oral administration, the maximum serum level and area under the curve (AUC) increased in proportion to the dose . The absolute bioavailability after oral administration averaged about 2% and was independent of the dose .

Result of Action

This compound shows very high gastroprotective potency, relatively weak gastric inhibitory activity, and low systemic bioavailability after oral administration . It has been associated with gastroprotective and ulcer-healing properties .

Chemical Reactions Analysis

Types of Reactions: Nocloprost undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed to reduce carbonyl groups to alcohols.

    Substitution: Halogenation reactions using reagents like thionyl chloride and phosphorus tribromide can introduce halogen atoms into the molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological activities.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of Nocloprost: this compound is unique due to its high gastroprotective potency and relatively weak gastric inhibitory activity. Unlike other prostaglandin analogs, this compound exhibits low systemic bioavailability, making it a safer option for oral administration .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37ClO4/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOFTOLPMOTZKD-OPVFONCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021624
Record name Nocloprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79360-43-3
Record name Nocloprost [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079360433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nocloprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOCLOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7POM2OXT4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nocloprost
Reactant of Route 2
Nocloprost
Reactant of Route 3
Nocloprost
Reactant of Route 4
Nocloprost
Reactant of Route 5
Nocloprost
Reactant of Route 6
Nocloprost

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.